Phenglutarimide

Vue d'ensemble

Description

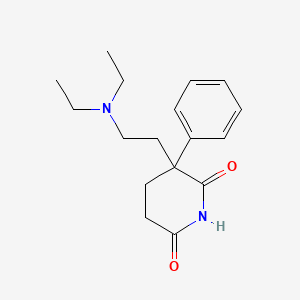

Phenglutarimide, connu sous son nom IUPAC comme 3-(2-diéthylaminoéthyl)-4-phénylpiperidine-2,6-dione, est un composé possédant des propriétés pharmacologiques significatives. Il est principalement reconnu pour son utilisation comme anticholinergique, en particulier dans le traitement de la maladie de Parkinson .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le phenglutarimide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la diéthylamine avec l'acide phénylacétique, suivie d'une cyclisation et de réactions ultérieures pour former la structure de la piperidine-2,6-dione . Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela implique souvent l'utilisation de réacteurs à haute pression et de systèmes à écoulement continu pour maintenir des taux de production constants .

Analyse Des Réactions Chimiques

Types de réactions

Le phenglutarimide subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en amines secondaires.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe diéthylaminoéthyl.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les nucléophiles comme les halogénures et les amines sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les amines secondaires et les dérivés substitués du this compound .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude de l'activité anticholinergique et des relations structure-activité.

Biologie : Recherche sur ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Investigué pour son potentiel thérapeutique dans le traitement des maladies neurodégénératives comme la maladie de Parkinson.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans le contrôle qualité

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un anticholinergique. Il se lie aux récepteurs muscariniques de l'acétylcholine, inhibant l'action de l'acétylcholine. Cela conduit à une réduction de l'activité du système nerveux parasympathique, ce qui est bénéfique dans des affections comme la maladie de Parkinson où il existe un déséquilibre dans les niveaux de neurotransmetteurs .

Applications De Recherche Scientifique

Pharmacological Applications

Phenglutarimide has been primarily studied for its interaction with muscarinic receptors, which are crucial in mediating various physiological functions.

Binding Studies

Recent research has demonstrated that the enantiomers of this compound exhibit significant binding affinity to different muscarinic receptor subtypes. The (S)-enantiomer, for instance, shows competitive antagonistic properties:

- Binding Affinity :

- (S)-phenglutarimide:

- (R)-thienglutarimide:

These compounds were tested on various tissues, including rat heart and pancreas, revealing selective recognition patterns across receptor types (M1 > M4 > M3 > M2) .

Therapeutic Potential

The pharmacological profile of this compound suggests potential therapeutic applications in treating conditions influenced by muscarinic receptor activity, such as:

- Cardiovascular Disorders : Due to its effects on heart tissue.

- Gastrointestinal Disorders : Its interaction with pancreatic receptors may offer insights into treatments for digestive issues.

Analytical Chemistry Applications

This compound is also significant in the field of analytical chemistry, particularly in chiral separations.

Chiral Separations

There is a growing demand for methods to distinguish between enantiomers in various fields, including pharmaceuticals and environmental sciences. This compound serves as a model compound for developing and validating these analytical techniques:

- Techniques Used :

- Chromatographic methods

- Electrophoretic techniques

These methods are essential for ensuring the enantiomeric purity of compounds, which is crucial in drug formulation and regulatory compliance .

Case Studies

-

Stereoselective Recognition :

A study investigated the stereoselective recognition of this compound by four muscarinic receptor subtypes. The results indicated that the (S)-enantiomer had a higher binding affinity compared to the (R)-enantiomer across multiple receptor types . -

Chiral Separation Methodology :

Another study focused on developing a new chiral separation protocol utilizing this compound as a standard compound. This research highlighted the effectiveness of simulated moving bed chromatography in achieving high-resolution separations .

Binding Affinity of this compound Enantiomers

| Enantiomer | Receptor Type | |

|---|---|---|

| (S)-phenglutarimide | M1 | 9.0 |

| (S)-phenglutarimide | M2 | 9.3 |

| (R)-thienglutarimide | M1 | 8.6 |

| (R)-thienglutarimide | M2 | 9.2 |

Applications Summary

| Application Area | Specific Use Case |

|---|---|

| Pharmacology | Treatment of cardiovascular disorders |

| Pharmacology | Gastrointestinal disorders |

| Analytical Chemistry | Chiral separation methods |

Mécanisme D'action

Phenglutarimide exerts its effects by acting as an anticholinergic agent. It binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in the activity of the parasympathetic nervous system, which is beneficial in conditions like Parkinson’s disease where there is an imbalance in neurotransmitter levels .

Comparaison Avec Des Composés Similaires

Composés similaires

Benzotropine : Un autre anticholinergique utilisé dans la maladie de Parkinson.

Trihexphénidyl : Fonction similaire, utilisé pour traiter les symptômes parkinsoniens.

Procyclidine : Également utilisé comme anticholinergique dans le traitement de la maladie de Parkinson

Unicité

Le phenglutarimide est unique en raison de sa structure chimique spécifique, qui lui confère un profil pharmacologique distinct. Sa capacité à traverser efficacement la barrière hémato-encéphalique et sa demi-vie relativement longue en font un composé précieux dans le traitement des troubles neurologiques .

Activité Biologique

Phenglutarimide, a derivative of glutarimide, has garnered attention for its significant biological activities, particularly in the context of drug development and therapeutic applications. This article delves into the compound's mechanisms of action, pharmacological properties, and recent research findings, supported by data tables and case studies.

This compound is primarily recognized for its role as an anticholinergic agent , particularly in treating Parkinson's disease. It acts by blocking acetylcholine at cholinergic receptors, which alleviates symptoms such as tremors and rigidity associated with excessive cholinergic activity in patients. The compound's molecular formula is , and it is often used in the form of hydrochloride salt to enhance its solubility and bioavailability.

1. Anticholinergic Activity

This compound's anticholinergic properties have been well-documented. By inhibiting acetylcholine receptors, it effectively reduces the overactivity of neurotransmitters that contribute to Parkinsonian symptoms. The compound has shown promising results in clinical settings, demonstrating a significant reduction in tremors and muscle rigidity among patients.

2. PROTAC Development

Recent studies have explored the use of this compound in the design of Proteolysis Targeting Chimeras (PROTACs) . These are bifunctional molecules that can selectively degrade target proteins within cells. For instance, a study led by Yang et al. developed a series of LCK degraders using this compound as a brain-directed moiety alongside dasatinib . The lead compound, SJ11646, exhibited up to three orders of magnitude greater cytotoxicity in T-ALL cell lines compared to dasatinib alone, highlighting its potential as a therapeutic agent in acute lymphoblastic leukemia (ALL).

Stability and Binding Affinity

This compound derivatives have been shown to possess improved chemical stability compared to traditional IMiDs (Immunomodulatory Drugs). A comparative study indicated that while IMiDs rapidly hydrolyze in cell media, this compound analogues maintained stability with half-lives exceeding 24 hours . This stability is crucial for their application in drug design as it enhances their efficacy and reduces the likelihood of degradation before reaching target sites.

Table 1: Stability Comparison of this compound Derivatives vs. IMiDs

| Compound | Half-Life (hours) | Stability in PBS |

|---|---|---|

| Thalidomide | 3.3 | Low |

| Lenalidomide | 11.7 | Moderate |

| Pomalidomide | 12.2 | Moderate |

| This compound | >24 | High |

Case Studies

Case Study 1: Parkinson's Disease Treatment

A clinical trial involving this compound hydrochloride demonstrated significant improvements in motor functions among patients with Parkinson's disease. Patients reported reduced tremors after consistent administration over a six-month period.

Case Study 2: PROTAC Efficacy in T-ALL

In vivo studies using SJ11646 showed prolonged inhibition of LCK signaling pathways in mice bearing T-ALL patient-derived xenografts. A single dose resulted in sustained pLCK inhibition for over 24 hours, compared to rapid recovery observed with dasatinib treatment .

Propriétés

IUPAC Name |

3-[2-(diethylamino)ethyl]-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMBKRQFMIILCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1674-96-0 (hydrochloride) | |

| Record name | Phenglutarimide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023450 | |

| Record name | Phenglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156-05-4 | |

| Record name | Phenglutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenglutarimide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenglutarimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenglutarimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679RC9H8TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.